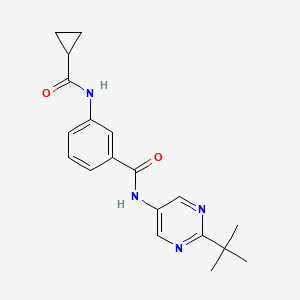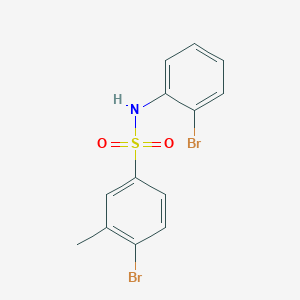
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide, also known as BBS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BBS is a sulfonamide derivative that contains two bromine atoms and a methyl group attached to a benzene ring. This compound has been synthesized using various methods and has shown promising results in different scientific studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide involves the bromination of 3-methylbenzenesulfonamide followed by the reaction with 2-bromophenylamine. The final step involves the bromination of the resulting compound to obtain the target compound.
Starting Materials
3-methylbenzenesulfonamide, bromine, 2-bromophenylamine
Reaction
Bromination of 3-methylbenzenesulfonamide using bromine in the presence of a catalyst to obtain 4-bromo-3-methylbenzenesulfonamide, Reaction of 4-bromo-3-methylbenzenesulfonamide with 2-bromophenylamine in the presence of a base to obtain 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide, Bromination of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide using bromine in the presence of a catalyst to obtain the target compound
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Efectos Bioquímicos Y Fisiológicos
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been found to have several biochemical and physiological effects in scientific studies. The compound has been shown to reduce intraocular pressure in animal models of glaucoma, indicating its potential as a treatment for this disease. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing cell death and reducing the activity of enzymes involved in cancer cell proliferation. Additionally, 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This property makes it a valuable tool for studying the role of carbonic anhydrases in various biological processes. However, the use of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the compound has been found to have some toxicity in animal studies, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide. One potential direction is the development of improved synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide and its analogs, which can provide insights into the molecular mechanisms of carbonic anhydrase inhibition. Additionally, the potential applications of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in the treatment of other diseases such as epilepsy and osteoporosis can be explored. Overall, 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide is a promising compound that has shown potential in various scientific applications and warrants further investigation.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide is in the development of drugs that target carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in regulating the acid-base balance in the body, and their inhibition has been shown to have therapeutic effects in diseases such as glaucoma, epilepsy, and cancer. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-8-10(6-7-11(9)14)19(17,18)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHYENXBAKBNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

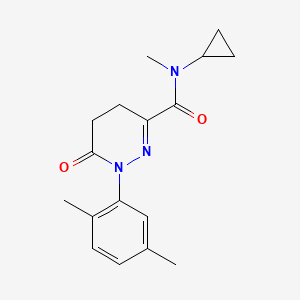
![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
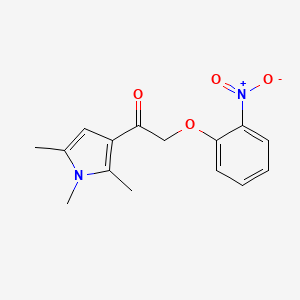
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
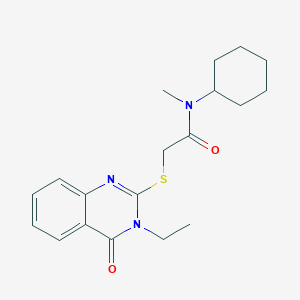
![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
